molecular formula C20H20N2O3S B5159383 5-{2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one

5-{2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one

Cat. No. B5159383
M. Wt: 368.5 g/mol
InChI Key: PFKFINPPYGWVKB-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one, also known as DMTB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DMTB is a thiazolidinone derivative that has been synthesized through various methods and has been found to exhibit promising biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 5-{2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, cancer progression, and glucose metabolism. 5-{2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one has been found to inhibit the activation of NF-κB, which is involved in the regulation of pro-inflammatory cytokines. 5-{2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
5-{2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one has been found to exhibit various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, induction of apoptosis in cancer cells, and improvement of glucose uptake and insulin sensitivity. 5-{2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one has also been found to reduce oxidative stress and improve mitochondrial function.

Advantages and Limitations for Lab Experiments

5-{2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one has advantages and limitations for lab experiments. One advantage is its ability to inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells. Another advantage is its ability to improve glucose uptake and insulin sensitivity. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to determine its potential therapeutic applications. Another limitation is the need for further research to determine its safety and efficacy.

Future Directions

There are several future directions for the research of 5-{2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one. One direction is to further investigate its mechanism of action and potential therapeutic applications. Another direction is to optimize the synthesis method to increase the yield and purity of 5-{2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one. Additionally, future research could focus on the safety and efficacy of 5-{2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one in clinical trials.

Synthesis Methods

5-{2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one has been synthesized through various methods, including the condensation reaction of 2-aminothiazolidin-4-one and 2-(2,5-dimethylphenoxy)ethylaldehyde in the presence of an acid catalyst. Another method involves the reaction of 2-aminothiazolidin-4-one and 2-(2,5-dimethylphenoxy)ethyl isocyanate in the presence of a base catalyst. These methods have been optimized to increase the yield and purity of 5-{2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one.

Scientific Research Applications

5-{2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one has been studied for its potential therapeutic applications, including its use as an anti-inflammatory agent, anti-cancer agent, and anti-diabetic agent. 5-{2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one has been found to inhibit the production of pro-inflammatory cytokines and reduce the activation of NF-κB, a transcription factor involved in the inflammatory response. 5-{2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one has also been found to induce apoptosis in cancer cells and inhibit tumor growth. In addition, 5-{2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one has been shown to improve glucose uptake and insulin sensitivity in diabetic animal models.

properties

IUPAC Name

(5Z)-2-amino-5-[[2-[2-(2,5-dimethylphenoxy)ethoxy]phenyl]methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-13-7-8-14(2)17(11-13)25-10-9-24-16-6-4-3-5-15(16)12-18-19(23)22-20(21)26-18/h3-8,11-12H,9-10H2,1-2H3,(H2,21,22,23)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFKFINPPYGWVKB-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCOC2=CC=CC=C2C=C3C(=O)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)OCCOC2=CC=CC=C2/C=C\3/C(=O)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{2-[2-(2,5-Dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one

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